molecular formula C15H15FN2O3 B1447962 4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline CAS No. 1443979-84-7

4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline

Cat. No.: B1447962
CAS No.: 1443979-84-7
M. Wt: 290.29 g/mol
InChI Key: RXZKSJMHEZAWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline (CAS: 1443979-84-7) is a nitroaniline derivative with a molecular formula of C₁₅H₁₅FN₂O₃ and a molecular weight of 290.29 g/mol . The compound features:

  • A 2-nitroaniline core (nitro group at the ortho position relative to the amine).
  • A 4-fluoro substituent on the aromatic ring.
  • An N-[2-(3-methylphenoxy)ethyl] side chain, introducing a phenoxyethyl group with a methyl substituent on the phenyl ring.

Properties

IUPAC Name

4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-11-3-2-4-13(9-11)21-8-7-17-14-6-5-12(16)10-15(14)18(19)20/h2-6,9-10,17H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZKSJMHEZAWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-fluoro-2-nitroaniline Core

The 4-fluoro-2-nitroaniline moiety is a crucial intermediate in the synthesis of the target compound. Efficient and high-purity synthesis of this intermediate is essential.

1.1 Synthesis via Nitration of p-Fluoroacetanilide Using Microchannel Reactor Technology

  • Process Overview:

    • Starting material: p-fluoroacetanilide.
    • Nitrating agent: Nitric acid.
    • Reactor: Corning high-flux continuous flow microchannel reactor.
    • Reaction conditions: Preheating at 30–70 °C, reaction times 50–200 seconds.
    • Hydrolysis: Post-nitration hydrolysis at 90–100 °C for 2–4 hours.
    • Purification: Filtration, washing with ice water, petroleum ether treatment, and vacuum drying at 50 °C.
  • Key Parameters:

Parameter Value
Molar ratio (p-fluoroacetanilide : HNO3) 1.0 : 1.3
Flow rates (mL/min) Acetic acid-acetic anhydride solution: 40–100 mL/min
Nitric acid aqueous solution: 4–30 mL/min
Reaction temperature 30–70 °C
Reaction time 50–200 seconds
Hydrolysis temperature 90–100 °C
Hydrolysis time 2–4 hours
Yield Up to 93%
Purity (HPLC) 99.6%
  • Advantages:

    • Continuous flow microreactor allows precise control of reaction parameters.
    • Enhanced mass transfer and heat dissipation improve selectivity and yield.
    • High purity and yield suitable for industrial scale.
  • Reference:

    • CN111018717A patent details the nitration of p-fluoroacetanilide in a microchannel reactor to obtain 4-fluoro-2-nitroaniline with high efficiency and purity.

Proposed Synthetic Route for 4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline

Given the above methods for the key intermediates, the preparation of the target compound likely involves:

Summary Table of Key Preparation Steps and Conditions

Step Reactants/Conditions Temperature (°C) Time Yield (%) Purity (HPLC) Notes
Nitration of p-fluoroacetanilide p-fluoroacetanilide, HNO3, acetic acid/anhydride, microreactor 30–70 50–200 s ~93 99.6% Continuous flow microreactor
Hydrolysis Acid hydrolysis of nitrated product 90–100 2–4 h Post-nitration step
Methylation of fluoro-nitroaniline 4-fluoro-3-nitroaniline, paraformaldehyde, H2SO4 30–45 2–3 h ~83 ≥99.0% Model for N-substitution
Neutralization & Crystallization NH3 (10–28%), methanol, reflux, cooling 5–15 1–2 h Product isolation and purification

Research Findings and Practical Considerations

  • Environmental and Safety Aspects:
    • Use of concentrated sulfuric acid and nitric acid requires careful handling and appropriate waste treatment.
    • The microchannel reactor technology significantly reduces reaction hazards by minimizing reaction volumes and improving heat management.
  • Industrial Applicability:
    • The described methods are scalable to multi-kilogram batches with consistent quality.
    • High purity (>99%) products are achievable, suitable for pharmaceutical or high-end chemical applications.
  • Optimization:
    • Reaction temperature and reagent feed rates are critical for maximizing yield and minimizing by-products.
    • Post-reaction purification by crystallization in methanol/water mixtures ensures removal of impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

  • Reduction: Reduction can lead to the formation of aniline derivatives.

Scientific Research Applications

4-Fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

  • Industry: Utilized in the development of new materials and in the manufacturing of chemical products.

Mechanism of Action

The mechanism by which 4-Fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Substituent Effects: Positional Isomers and Functional Groups

Ortho vs. Para Nitroaniline Derivatives
  • 2-Nitroaniline Derivatives :
    The ortho nitro group in the target compound induces strong intramolecular hydrogen bonding between the nitro oxygen and the amine hydrogen, reducing solubility in polar solvents but enhancing thermal stability . For example, N-(2-chloroethyl)-2-nitroaniline (4A) exhibits a nitro group tilt angle of 5.7° from the phenyl plane, promoting planar conformations and π-π stacking interactions .
  • 4-Nitroaniline Derivatives: In contrast, para-substituted analogs (e.g., 2-((4-nitrophenyl)amino)ethyl methanesulfonate (1B)) display weaker intramolecular interactions but stronger dipole-dipole interactions between nitro groups, leading to higher melting points and crystallinity .
Fluorine Substituents
  • The 4-fluoro group in the target compound enhances electron-withdrawing effects, stabilizing the nitroaniline core and influencing aromatic π-electron distribution. This contrasts with 2-fluoro-3-methyl-6-nitroaniline (CAS: 1261676-68-9), where fluorine at the meta position relative to the nitro group creates distinct electronic and steric effects .

Side Chain Modifications

Phenoxyethyl vs. Alkyl/Aryl Substituents
  • Phenoxyethyl Group: The N-[2-(3-methylphenoxy)ethyl] side chain increases lipophilicity compared to simpler alkyl chains (e.g., N-ethyl-4-fluoro-2-nitroaniline, CAS: 774-22-1) . This enhances membrane permeability but reduces aqueous solubility.

Physicochemical and Structural Properties

Table 1: Key Properties of Selected Nitroaniline Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Nitro Position Key Substituents Melting Point (°C) Solubility Trends
Target Compound C₁₅H₁₅FN₂O₃ 290.29 Ortho 4-F, N-(3-methylphenoxyethyl) Not reported Low polarity solvents
N-Ethyl-4-fluoro-2-nitroaniline C₈H₁₀FN₃O₂ 199.18 Ortho 4-F, N-ethyl Not reported Moderate polarity solvents
2-Fluoro-3-methyl-6-nitroaniline C₇H₇FN₂O₂ 170.14 Ortho 2-F, 3-CH₃ Not reported Ethanol, chloroform
N-(2-Chloroethyl)-2-nitroaniline C₈H₈ClN₂O₂ 200.61 Ortho N-(2-chloroethyl) Not reported Chloroform, DMSO

Molecular Interactions and Crystallography

  • Hydrogen Bonding: The target compound’s ortho nitro group facilitates intramolecular N–H···O hydrogen bonds, as observed in 2-((2-nitrophenyl)amino)ethyl methanesulfonate (1A) . This contrasts with para derivatives, where intermolecular interactions dominate .
  • Aromatic Interactions: The phenoxyethyl group introduces additional π-π stacking opportunities with adjacent aromatic systems, similar to N,N’-((1,3-phenylenebis(oxy))bis(ethane-2,1-diyl))bis(2-nitroaniline) (3A), which exhibits enhanced dimerization energy due to multiple aromatic rings .

Biological Activity

4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound features a fluoro group, a nitro group, and a phenoxyethyl moiety, which are significant for its biological interactions. The presence of these functional groups may influence the compound's solubility, permeability, and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial activity of compounds with similar structures. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were synthesized and evaluated for their activity against Mycobacterium tuberculosis (M. tuberculosis) strains. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against both standard and rifampicin-resistant strains of M. tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Activity Against
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide4M. tuberculosis H 37Rv
Compound 3m4Rifampicin-resistant M. tuberculosis
Compound 3e64M. tuberculosis H 37Rv
Compound with ortho-trifluoromethyl group16M. tuberculosis H 37Rv

The mechanism underlying the antimicrobial activity of these compounds is believed to involve interference with bacterial cell wall synthesis or function. The presence of nitro groups has been associated with the generation of reactive intermediates that can disrupt cellular processes in bacteria .

Safety Profile

In vitro assessments have indicated a favorable safety profile for some derivatives, showing no significant cytotoxic effects on Vero cell lines at concentrations that exhibit antimicrobial activity . This suggests that while these compounds are effective against pathogens, they may also be safe for use in human cells.

Case Studies

A notable case study involved the evaluation of compound 3m , which was assessed against clinical isolates of resistant M. tuberculosis. It exhibited good activity against rifampicin-resistant strains with an MIC of 4 μg/mL, indicating its potential as a candidate for further development in treating resistant TB strains .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline, and how do they influence its physicochemical properties?

  • Answer: The compound contains a nitro group at the 2-position and a fluorine atom at the 4-position on the aniline ring. The ethyl linker is substituted with a 3-methylphenoxy group, introducing steric bulk and potential π-π interactions. These features affect solubility (via polar nitro and fluoro groups) and intermolecular interactions (e.g., hydrogen bonding between NH and nitro/ether oxygens). The methyl group on the phenoxy moiety may influence crystal packing through weak C-H···π interactions. Similar derivatives in crystal studies show planar nitroaniline rings with tilt angles ≤7.8°, affecting dipole alignment and dimerization energy .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: Nucleophilic substitution is a standard approach. For example:

  • React 2-fluoro-4-nitroaniline with 2-(3-methylphenoxy)ethyl mesylate or tosylate in a polar aprotic solvent (e.g., DMF) under reflux.
  • Purify via recrystallization from chloroform/hexane mixtures, as demonstrated for analogous nitroaniline derivatives .
  • Monitor reaction progress by TLC and confirm purity via powder X-ray diffraction (PXRD) to ensure single-phase material .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized to resolve the molecular packing and intermolecular interactions of this compound?

  • Answer:

  • Crystal Growth: Use slow evaporation of chloroform/hexane solutions to obtain high-quality crystals .
  • Data Collection: Collect data at low temperature (e.g., 100 K) to minimize thermal motion. Use synchrotron radiation for high-resolution data if twinning or disorder is observed.
  • Refinement: Employ SHELXL for refinement, accounting for possible disorder in the ethyl linker or phenoxy group. Compare with analogous structures (e.g., 2-nitroaniline derivatives) to identify common packing motifs .
  • Analysis: Use Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H···O, N-H···O, π-π stacking) .

Q. What computational methods are suitable for analyzing the electronic effects of the 4-fluoro and 2-nitro substituents on the aromatic ring?

  • Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study π-electron distribution and aromaticity. Calculate electrostatic potential maps to identify hydrogen-bonding sites .
  • Dimerization Energy: Compare dimerization energies of ortho (2-nitro) vs. para (4-nitro) isomers using dispersion-corrected functionals (e.g., ωB97X-D).
  • Spectroscopic Validation: Correlate computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions influenced by substituents .

Q. How do competing intra- and intermolecular interactions influence the crystal packing of this compound?

  • Answer: Key interactions include:

  • Intramolecular: N-H···O hydrogen bonds between the aniline NH and nitro group, stabilizing a planar conformation.
  • Intermolecular:
  • C-H···O/F interactions from the ethyl linker or phenoxy group to nitro/fluoro substituents.
  • π-π stacking between nitroaniline rings (face-to-face or offset) and aromatic interactions involving the 3-methylphenoxy group.
  • Competition: Steric hindrance from the 3-methyl group may reduce π-π stacking efficiency, favoring weaker C-H···O networks. Compare with methyl-free analogs to isolate steric effects .

Q. What strategies can mitigate challenges in purifying this compound due to its solubility properties?

  • Answer:

  • Recrystallization: Use gradient solvent systems (e.g., chloroform → hexane) to exploit temperature-dependent solubility .
  • Chromatography: Employ silica gel chromatography with a mixed mobile phase (e.g., ethyl acetate/hexane, 3:7) to separate polar nitro/byproducts.
  • Analytical Validation: Use PXRD to confirm phase purity and DSC to detect polymorphic transitions during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.